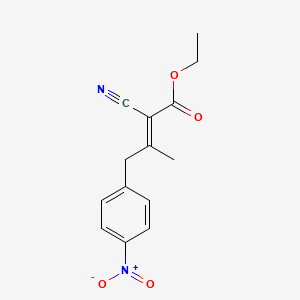

Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate

Vue d'ensemble

Description

Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate is an organic compound that belongs to the class of cyanoacrylates. This compound is characterized by the presence of a cyano group, a nitrophenyl group, and an ester functional group. It is commonly used in organic synthesis and has various applications in scientific research due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate can be synthesized through a Knoevenagel condensation reaction. This method involves the reaction of ethyl cyanoacetate with formaldehyde in the presence of a base such as sodium hydroxide or piperidine. The reaction is typically carried out in an organic solvent like ethanol or toluene at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate undergoes various types of chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Ammonia (NH₃) or primary amines (R-NH₂) in an organic solvent.

Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amino derivatives of the original compound.

Substitution: Cyano-substituted derivatives.

Hydrolysis: Carboxylic acids and alcohols.

Applications De Recherche Scientifique

Organic Synthesis

Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate serves as a crucial building block in the synthesis of more complex organic molecules. It is particularly valuable in the preparation of heterocyclic compounds and pharmaceuticals due to its reactive functional groups. The compound can be synthesized through a Knoevenagel condensation reaction involving ethyl cyanoacetate and 4-nitrobenzaldehyde, typically in the presence of a base such as piperidine or sodium hydroxide.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent. The mechanism of action is believed to involve interactions with microbial enzymes or cellular components.

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines such as A549 (lung adenocarcinoma) and HepG2 (liver cancer). The structure-activity relationship studies highlight the importance of the cyano and nitro groups in enhancing anticancer activity.

| Cell Line | Inhibition Concentration (IC50) | Mechanism |

|---|---|---|

| A549 | 36 µM | Enzyme inhibition |

| HepG2 | Not specified | Cell cycle arrest |

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential use in drug development. It has been explored as a candidate for designing enzyme inhibitors and receptor modulators, targeting specific biological pathways to treat various diseases. The compound's ability to act as a competitive inhibitor by binding to enzyme active sites enhances its therapeutic potential.

Industrial Applications

This compound is also utilized in the production of specialty chemicals and as an intermediate in synthesizing dyes and pigments. Its unique chemical properties make it suitable for developing materials with specific functionalities.

Anticancer Evaluation

A study published in a peer-reviewed journal reported promising anticancer activity against various human cancer cell lines, emphasizing its potential in drug development.

Antimicrobial Testing

Another research effort focused on the antimicrobial properties of this compound, demonstrating effectiveness against multiple bacterial strains, thus supporting its application in medicinal chemistry.

Mécanisme D'action

The mechanism of action of ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, influencing the redox state of biological molecules. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparaison Avec Des Composés Similaires

Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate can be compared with other similar compounds, such as:

Ethyl 2-cyano-3-(4-nitrophenyl)acrylate: Similar structure but lacks the methyl group at the 3-position.

Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate: Contains additional methoxy groups on the phenyl ring.

Ethyl 2-cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)prop-2-enoate: Contains a hydroxy and methoxy group on the phenyl ring.

These compounds share similar chemical properties but differ in their reactivity and biological activities due to the presence of different substituents on the phenyl ring .

Activité Biologique

Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate (C14H14N2O4) is a compound belonging to the cyanoacrylate family. This compound is characterized by its unique structural features, including a cyano group, an ester functional group, and a nitrophenyl substituent, which contribute to its potential biological activities. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Cyano Group : An electrophilic site that can facilitate nucleophilic attacks.

- Nitrophenyl Group : May participate in redox reactions, influencing cellular pathways and enzyme activities.

- Ester Functional Group : Can undergo hydrolysis, releasing biologically active metabolites.

Biological Activities

Research indicates that this compound exhibits several potential biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in the field of infectious disease treatment.

- Anticancer Activity : The compound has been explored for its anticancer properties due to its ability to interact with various molecular targets involved in cancer progression.

- Enzyme Inhibition : The cyano group can act as an electrophile, interacting with nucleophilic sites on enzymes or receptors, potentially leading to enzyme inhibition .

The mechanism of action for this compound involves several pathways:

- Electrophilic Interactions : The cyano group can react with nucleophiles, influencing enzyme activity.

- Redox Reactions : The nitrophenyl moiety may participate in electron transfer processes that alter the redox state of biological molecules.

- Hydrolysis : The ester group can be hydrolyzed under acidic or basic conditions to release active metabolites that exert biological effects.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Ethyl 2-cyano-3-(4-nitrophenyl)acrylate | Lacks methyl group at the 3-position | Simpler structure; less steric hindrance |

| Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate | Contains additional methoxy groups | Increased solubility; altered reactivity |

| Mthis compound | Similar structure with a methyl group instead of an ethyl group | Potentially different solubility and reactivity |

The unique substitution pattern of this compound imparts distinct chemical reactivity and potential biological properties not found in its analogs.

Propriétés

IUPAC Name |

ethyl (E)-2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-3-20-14(17)13(9-15)10(2)8-11-4-6-12(7-5-11)16(18)19/h4-7H,3,8H2,1-2H3/b13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRWSWDLIUAFDG-JLHYYAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)CC1=CC=C(C=C1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(\C)/CC1=CC=C(C=C1)[N+](=O)[O-])/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735174 | |

| Record name | Ethyl (2E)-2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313714-59-8 | |

| Record name | Ethyl (2E)-2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.